ETHYL 6-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
ETHYL 6-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include refluxing in ethanol with a catalyst such as p-toluenesulfonic acid (PTSA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 6-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound has a similar tetrahydropyrimidine core but lacks the benzenesulfonyl and piperazine groups.
ETHYL (E)-4-(2,4-DIMETHOXYPHENYL)-6-(2,4-DIMETHOXYSTYRYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Another derivative with different substituents on the tetrahydropyrimidine ring.
Uniqueness
The uniqueness of ETHYL 6-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl and piperazine groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5S/c1-3-30-22(19-28-15-17-29(18-16-28)36(33,34)21-13-9-6-10-14-21)23(25(31)35-4-2)24(27-26(30)32)20-11-7-5-8-12-20/h5-14,24H,3-4,15-19H2,1-2H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSKLCKDFASLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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